Product packaging for Isoxazol-4-ylmethanamine hydrochloride(Cat. No.:CAS No. 847490-70-4)

Isoxazol-4-ylmethanamine hydrochloride

Cat. No.: B3430522
CAS No.: 847490-70-4
M. Wt: 134.56 g/mol
InChI Key: ASVALZCMCJOEQG-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govrsc.orgnih.gov Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into a wide array of therapeutic agents. rsc.orgnih.gov The isoxazole moiety is a key component in numerous commercially available drugs, demonstrating a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgnih.govnih.govnih.gov

In the realm of organic synthesis, isoxazoles are valued as versatile synthetic intermediates. nih.govmdpi.com The weak N-O bond within the isoxazole ring can be readily cleaved, allowing for transformation into other functional groups and the construction of more complex molecular architectures. nih.gov Modern synthetic strategies, including metal-free and environmentally benign methods like ultrasound-assisted synthesis, have made the generation of diverse isoxazole derivatives more efficient and accessible. organic-chemistry.orgnih.gov Methodologies such as 1,3-dipolar cycloaddition reactions are fundamental to the construction of the isoxazole core. nih.gov

The significance of isoxazoles is underscored by their presence in a variety of pharmaceutical agents, as detailed in the table below.

Drug NameTherapeutic Class
Sulfamethoxazole (B1682508)Antibiotic
ValdecoxibAnti-inflammatory (COX-2 inhibitor)
LeflunomideImmunosuppressant
Risperidone (B510)Antipsychotic
ZonisamideAnticonvulsant
DanazolEndocrine agent
This table highlights a selection of drugs containing the isoxazole scaffold, demonstrating its broad therapeutic relevance. rsc.orgnih.gov

Role of Aminomethyl-substituted Isoxazoles as Key Chemical Scaffolds in Research

Within the broader family of isoxazole derivatives, those bearing an aminomethyl substitution, such as Isoxazol-4-ylmethanamine (B69850) hydrochloride, represent a particularly important class of building blocks for research. This substitution provides a reactive handle—the primary amine—that is crucial for constructing larger, more complex molecules through reactions like amide bond formation.

Research has focused on the synthesis and application of regioisomeric aminomethyl isoxazoles (3-, 4-, and 5-aminomethyl isoxazoles) and their derivatives, such as isoxazole carboxamides. nih.govacs.org These scaffolds are instrumental in the development of peptidomimetics, compounds that mimic the structure and function of peptides, and are valuable tools in drug discovery. rsc.org The synthesis of these key intermediates often involves multi-step sequences, starting from commercially available amino acids and employing regioselective [3+2] cycloaddition reactions to form the isoxazole core. rsc.org

Derivatives like 3-substituted-isoxazole-4-carboxamides have been synthesized and investigated for their potential biological activities, including analgesic effects. nih.gov Furthermore, research into related structures, such as 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid, has identified inhibitors of bacterial enzymes, highlighting the potential for developing novel antibacterial agents. nih.gov The aminomethyl group provides a crucial point for diversification, allowing chemists to explore a wide chemical space and optimize the pharmacological properties of the resulting compounds. rsc.org

The general synthetic approach to these scaffolds often involves the creation of the isoxazole ring followed by functional group manipulations to introduce or unmask the aminomethyl group. A common synthetic route is outlined below.

StepDescription
1Preparation of an oxime from a suitable starting material (e.g., an aldehyde).
2Generation of a nitrile oxide in situ from the oxime.
3[3+2] Cycloaddition reaction with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring.
4Functional group interconversion to install the aminomethyl group (e.g., reduction of a nitrile or amide).
This table provides a generalized pathway for the synthesis of aminomethyl-substituted isoxazoles. rsc.orgnih.gov

Overview of Current Research Trajectories for Isoxazol-4-ylmethanamine Hydrochloride

This compound (CAS No. 173850-71-0) is recognized as a valuable chemical building block in synthetic and medicinal chemistry. rsc.org While extensive, publicly available research detailing specific, large-scale research programs centered exclusively on this compound is limited, its trajectory can be inferred from its chemical nature and the broader context of research on related aminomethyl isoxazoles.

Current research efforts are likely directed towards utilizing this compound as a key intermediate in the synthesis of novel, biologically active compounds. Its primary amine functionality makes it an ideal starting point for creating libraries of isoxazole-4-carboxamides and other derivatives for high-throughput screening in drug discovery programs. nih.govnih.gov The research trajectory for this compound is therefore intrinsically linked to the quest for new therapeutics.

The main areas of investigation where this compound is a relevant precursor include:

Anticancer Drug Discovery: The isoxazole scaffold is present in several anticancer agents, and researchers continue to synthesize new derivatives to target various cancer cell lines. nih.govresearchgate.net

Antibacterial Agents: As demonstrated by related isoxazole structures, there is potential in developing new antibacterial compounds that inhibit essential bacterial enzymes. nih.gov

Neuroscience Research: Given that some isoxazole-containing drugs have activity in the central nervous system, this building block could be used to create novel ligands for neurological targets. rsc.org

The availability of this compound from commercial suppliers facilitates its use in both academic and industrial research, enabling the exploration of its potential in generating next-generation pharmaceuticals and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B3430522 Isoxazol-4-ylmethanamine hydrochloride CAS No. 847490-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVALZCMCJOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624188
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-70-4, 173850-71-0
Record name 4-Isoxazolemethanamine, hydrochloride (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
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Record name (1,2-oxazol-4-yl)methanamine hydrochloride
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Ii. Synthetic Methodologies for Isoxazol 4 Ylmethanamine Hydrochloride and Its Derivatives

Established Synthetic Routes for Isoxazole (B147169) Ring Formation

The construction of the isoxazole heterocycle is central to the synthesis. Several classical and modern methods are employed, each offering distinct advantages in terms of precursor availability, regioselectivity, and reaction conditions.

One of the most fundamental and widely used methods for synthesizing the isoxazole ring is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com This approach builds the five-membered ring by forming two new bonds.

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. youtube.com A final dehydration step yields the aromatic isoxazole ring. youtube.com The reaction of hydroxylamine hydrochloride with β-ketoesters is a common variant, often used in multicomponent reactions where an aldehyde is also present to functionalize the final product. nih.govnih.gov The pH of the reaction medium can be a critical factor in determining the regioselectivity of the final isoxazole isomer. youtube.com For instance, the reaction of 3-substituted-3-oxopropionates with hydroxylamine hydrochloride in the presence of a base in water is an effective method for producing 3-substituted-4-isoxazol-5-ketones, which are valuable intermediates. google.com

Table 1: Examples of Isoxazole Synthesis using Hydroxylamine

ReactantsCatalyst/ConditionsProductReference
Hydroxylamine hydrochloride, Ethyl acetoacetate, Substituted aldehydesCocos nucifera L. juice4-Arylmethylene-3-methylisoxazol-5(4H)-ones nih.gov
1,3-Diketones, Hydroxylamine hydrochlorideDimethyl sulfoxide (B87167) (DMSO)1,2-Isoxazoles nanobioletters.com
3-Substituted-3-oxopropionate, Hydroxylamine hydrochlorideSodium Carbonate, Water3-Substituted-4-isoxazole-5-ketone google.com
2,4-Pentanedione, HydroxylamineUltrasound3,5-Dimethylisoxazole mdpi.com

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkene or alkyne (as the dipolarophile) is a powerful and highly versatile method for constructing isoxazole and isoxazoline (B3343090) rings. nih.govrsc.org This reaction is often characterized by high regioselectivity and mild reaction conditions. rsc.orgorganic-chemistry.org

Nitrile oxides are unstable and typically generated in situ from precursors like aldoximes through oxidation, or from hydroximoyl chlorides via dehydrohalogenation. rsc.orgtandfonline.com The generated nitrile oxide then readily reacts with a suitable dipolarophile. For the synthesis of isoxazoles, the dipolarophile is an alkyne. The reaction with an enamine, a synthetic equivalent of an alkyne in this context, can also yield isoxazoles. rsc.org This method is particularly valuable for creating highly substituted isoxazoles by choosing appropriately functionalized nitrile oxides and alkynes. nih.govresearchgate.net A practical, multigram-scale synthesis of aminoisoxazoles has been developed using a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines as a key step. rsc.org

Table 2: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Dipole PrecursorDipolarophileConditionsProduct TypeReference
AldoximesAcetyl acetoneChloramine-T (oxidant), Room Temp4-Acetyl-3-aryl-5-methyl isoxazoles tandfonline.com
N-Boc-masked chloroximeAlkynes/EnaminesMild base (e.g., NaHCO₃), EtOAc, Room TempSubstituted isoxazoles rsc.org
Aldoximes from Amino AcidsEnaminesin situ nitrile oxide generationAminoisoxazole derivatives rsc.org
Aryl Carboaldehyde Oxime(E)-MeOOCCH=CHCOOMeNot specified3,4,5-trisubstituted isoxazoline nih.gov

Condensation Reactions

Condensation reactions provide another major pathway to isoxazole derivatives. These reactions often involve the joining of multiple components in a single pot. Three-component condensation reactions among an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride are efficient for producing 4-substituted isoxazol-5(4H)-ones. nih.govnih.govmdpi.com

A notable method involves the reaction of primary nitro compounds with aldehydes or activated ketones. rsc.org For example, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield isoxazole derivatives under catalytic conditions. rsc.org These reactions showcase the versatility of condensation strategies in assembling the isoxazole core from simple, readily available starting materials.

Functionalization and Derivatization Strategies for Aminomethyl Group Introduction

To synthesize Isoxazol-4-ylmethanamine (B69850) hydrochloride, the isoxazole ring must be functionalized with an aminomethyl group (-CH₂NH₂) at the 4-position. This can be achieved by building the ring with the group already in place (often in a protected form) or by functionalizing a pre-formed isoxazole.

While "methylation" itself is not a direct route to the aminomethyl group, related C1-functionalization strategies are key. A prominent strategy for introducing the aminomethyl moiety involves using precursors that already contain the required carbon-nitrogen bond, such as amino acids. rsc.org In this approach, a protected amino acid is converted into an aldoxime, which then generates a nitrile oxide for a [3+2] cycloaddition reaction. The "methyl" carbon of the target aminomethyl group originates from the α-carbon of the starting amino acid.

Another approach involves the functionalization of a methyl group already present on the isoxazole ring. For instance, the methyl group of a 4-amino-5-methyl isoxazole can be a site for reactivity, potentially allowing for transformation into a functionalized methylene (B1212753) group under certain bioactivation conditions, which hints at the chemical accessibility of substituents on the ring. nih.gov A more direct synthetic method is the reaction of 4-methylideneisoxazol-5-ones with enamines, which functionalizes the C4-position and introduces a new substituent that can be further modified. nih.gov

The introduction and manipulation of the amine functionality are critical final steps. A common and highly effective strategy is to carry the amine through the synthesis in a protected form, such as a tert-butoxycarbonyl (Boc) group. rsc.org This prevents the amine from interfering with earlier reaction steps.

A key reaction is the deprotection of the Boc-protected amine. This is typically accomplished under acidic conditions, for example, using acetyl chloride in methanol (B129727) or hydrogen chloride in an appropriate solvent. rsc.org This process directly yields the desired amine hydrochloride salt, such as 1-(3-(Aminomethyl)isoxazol-4-yl)ethan-1-one hydrochloride. rsc.org

Other amine group reactions involve the derivatization of isoxazoles that already possess an amino or related functional group. For example, the primary amine of a carbohydrazide (B1668358) attached to the isoxazole ring can undergo nucleophilic addition with aldehydes to form imine derivatives. nih.gov Furthermore, functional groups on the isoxazole ring, such as esters, can be readily hydrolyzed to carboxylic acids without affecting the protected aminomethyl group, allowing for diverse derivatization pathways. rsc.org

Table 3: Key Derivatization Reactions for Aminomethyl Isoxazoles

Starting MaterialReagents/ConditionsProductPurposeReference
Boc-protected aminomethyl isoxazoleAcCl, MeOH, EtOAc, ice bathAminomethyl isoxazole hydrochlorideAmine deprotection and salt formation rsc.org
Isoxazole-4-carboxylic acid methyl ester10% NaOH(aq), MeOH, ice bathIsoxazole-4-carboxylic acidEster hydrolysis for further functionalization rsc.org
5-amino-...-oxazole-4-carbohydrazideAromatic aldehyde, In(OTf)₃N'-substituted imine derivativesCondensation to form new C-N bond nih.gov

Considerations for Industrial Scalability in Synthetic Development

The transition of a synthetic route from laboratory-scale research to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure the process is robust, safe, economical, and environmentally sustainable. researchgate.net For a compound like Isoxazol-4-ylmethanamine hydrochloride, which is a polar, heterocyclic amine salt, specific considerations are paramount.

A primary concern in scaling up is the development of a practical and robust synthetic sequence. researchgate.net The route must be reliable and reproducible on a multi-kilogram scale. acs.org This involves minimizing hazardous reagents and byproducts, which is a significant aspect of green chemistry. researchgate.net For example, replacing traditional rearrangement methods that use hazardous reagents with milder alternatives like those mediated by carbonyldiimidazole (CDI) represents a greener approach. researchgate.net

The isolation and purification of the final product and its intermediates are critical hurdles in industrial synthesis. researchgate.net Chromatographic purification, while common in the lab, is often impractical and costly at a large scale. nuph.edu.ua Therefore, developing procedures that allow for the direct isolation of a high-purity product via crystallization or precipitation is highly desirable. For highly polar molecules like aminomethyl isoxazole hydrochloride, which may have high solubility in aqueous media, designing an effective, non-chromatographic isolation protocol is a key development goal. researchgate.net This often involves careful selection of solvents and pH control to induce precipitation of the desired salt. researchgate.net

Finally, the transition from traditional batch processing to continuous flow manufacturing is an increasingly important consideration for scalability. technologynetworks.com Continuous flow systems can offer improved safety, better heat and mass transfer, and more consistent product quality, making them an attractive option for the large-scale production of heterocyclic compounds. technologynetworks.com The successful development of a scalable synthesis is often demonstrated by its execution on a gram- to kilogram-scale, proving its practicality and commercial viability. acs.org

Iii. Biological Activity and Pharmacological Potential of Isoxazol 4 Ylmethanamine Hydrochloride Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of isoxazole (B147169) derivatives have been widely investigated, demonstrating efficacy against a broad range of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.netipindexing.com

Antibacterial Activity and Mechanisms against Bacterial Strains

Isoxazole derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can be either bactericidal, where bacteria are killed, or bacteriostatic, where their growth is inhibited, often by interfering with protein synthesis or metabolic pathways. ijrrjournal.com

Research has identified several potent isoxazole-based compounds. A series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives showed 2 to 10-fold lower Minimum Inhibitory Concentration (MIC) values compared to linezolid (B1675486) against various resistant bacterial strains. nih.gov In another study, isoxazole-containing chalcones were evaluated, with compound 28 exhibiting potent antibacterial activity with an MIC of 1 µg/mL. mdpi.com Furthermore, in a screening of newly synthesized derivatives, compound 2a displayed the highest zone of inhibition against Escherichia coli. icm.edu.plresearchgate.net Molecular docking studies suggest that some isoxazole derivatives exert their action by binding to bacterial enzymes that are crucial for cell wall synthesis. researchgate.net

Compound Class/NameBacterial Strain(s)Reported Activity (MIC)Source
Isoxazolinyl oxazolidinones (6a-o)Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, Streptococcus pyogenes2-10 fold lower than linezolid nih.gov
Chalcone (B49325) derivative (28)Not specified1 µg/mL mdpi.com
Chalcone derivative (31)Not specifiedPotent activity, next to compound 28 mdpi.com
Isoxazole derivative (2a)Escherichia coliHighest inhibitory zone in its series icm.edu.plresearchgate.net

Antifungal Properties

The antifungal potential of isoxazole derivatives is a significant area of investigation, particularly due to the rise of resistance to existing antifungal drugs. mdpi.comnih.gov Studies have revealed compounds with potent and selective activity against pathogenic fungi like Candida albicans. mdpi.comnih.gov

A novel series of isoxazole-based derivatives yielded compounds PUB14 and PUB17 , which displayed selective anti-Candida activity. mdpi.comnih.gov A key finding was that these compounds did not adversely affect beneficial microbiota such as Lactobacillus species and demonstrated a capacity to eradicate Candida biofilms. mdpi.comnih.govresearchgate.net In a separate study, dihydropyrazole derivatives of isoxazoles were assessed, with compound 46 showing excellent antifungal activity (IC50 = 2 ± 1 µg/mL). mdpi.com Another active compound, isoxazole-based chalcone 28 , had an antifungal potency of 2 µg/mL. mdpi.com The inclusion of a thiophene (B33073) moiety on the isoxazole ring has also been noted to increase antimicrobial activity. nih.gov

Compound NameFungal Strain(s)Reported Activity (IC50/MIC)Source
PUB14Candida albicansSelective antifungal activity mdpi.comnih.gov
PUB17Candida albicansSelective antifungal activity mdpi.comnih.gov
Dihydropyrazole (46)Not specifiedIC50 = 2 ± 1 µg/mL mdpi.com
Chalcone (28)Not specifiedMIC = 2 µg/mL mdpi.com

Antiviral Activities, including Filoviral Entry Inhibition

Isoxazole derivatives have emerged as promising candidates for antiviral therapies, particularly as inhibitors of filoviruses like Ebola (EBOV) and Marburg (MARV). nih.govacs.org These viruses are highly pathogenic, and blocking their entry into host cells is a key therapeutic strategy. nih.govresearchgate.net

Using a screening system with Ebola Zaire GP-pseudotyped particles, a 3,5-disubstituted isoxazole, lead compound 8a , was identified as a selective inhibitor of filoviral entry with a half-maximal inhibitory concentration (IC50) of 30 μM. nih.govacs.org Structure-activity relationship (SAR) studies revealed that while the isoxazole ring could be replaced by a triazole system, the 5-(diethylamino)acetamido substituent was essential for activity. nih.govacs.org Further modifications of the 3-aryl substituent led to the development of more potent inhibitors, with IC50 values as low as 2.5 μM. acs.org These compounds were found to inhibit both Ebola and Marburg virus glycoprotein-mediated infection of human cells. nih.gov Other research has focused on identifying compounds that block the interaction between the viral glycoprotein (B1211001) and the human endosomal receptor Niemann-Pick C1 (NPC1), a critical step for infection. nih.gov

Compound NameVirusReported Activity (IC50)MechanismSource
Lead Compound 8aEbola Virus30 μMSelective inhibitor of GP-mediated entry nih.govacs.org
Optimized Analog (8b)Ebola VirusMore potent than 8aInhibitor of GP-mediated entry nih.gov
Various 3-aryl analogsEbola VirusDown to 2.5 μMInhibitor of GP-mediated entry acs.org

Anti-tuberculosis Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis (anti-TB) drugs. nih.govijmtlm.orgeurekaselect.com Isoxazole derivatives have been identified as a highly potent and versatile class of anti-TB agents. benthamdirect.comnih.goveurekaselect.com

Several series of isoxazole compounds show significant activity against both replicating and non-replicating Mtb phenotypes; the latter is considered crucial for shortening the lengthy treatment duration. nih.gov Some derivatives of 3-isoxazolecarboxylic acid esters exhibit submicromolar activity against replicating Mtb, comparable to first-line drugs, and retain their effectiveness against strains resistant to isoniazid (B1672263) and rifampin. nih.gov One study identified a novel isoxazoline (B3343090) compound (12 ) with a minimum inhibitory concentration at 90% (MIC90) of 1.56 μg/mL. nih.gov The mechanism of action for some derivatives involves the inhibition of key mycobacterial enzymes. For example, docking studies suggest that some isoxazoles inhibit the enoyl-acyl carrier protein reductase (InhA). ijmtlm.org Another compound, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) , was found to inhibit FadD32 and FadD28, enzymes essential for mycolic acid synthesis in the bacterial cell wall. nih.gov

Compound Class/NameTargetReported Activity (MIC)MechanismSource
3-isoxazolecarboxylic acid estersReplicating & Non-replicating MtbSubmicromolar to low micromolarNot specified nih.gov
Synthesized Isoxazole DerivativesMtb H37Rv1-8 µg/mLInhibition of InhA enzyme ijmtlm.org
M1MtbInhibits Mtb survival in macrophagesInhibition of FadD32 & FadD28 nih.gov
Isoxazoline 12MtbMIC90 = 1.56 μg/mLNot specified nih.gov

Anticancer Research and Therapeutic Modalities

Isoxazole compounds are versatile scaffolds in cancer research, acting as small molecule inhibitors that can disrupt various cellular processes critical for cancer cell survival and proliferation. espublisher.com

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, A549, HCT 116)

Derivatives of isoxazole have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT 116) cancers, with many showing promising activity. nih.gov

One of the most potent compounds identified is 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) . researchgate.net This derivative exhibited broad-spectrum and powerful cytotoxicity with IC50 values of 4.21 x 10⁻³ µM against MCF-7, 2.79 x 10⁻³ µM against A549, and 6.69 x 10⁻³ µM against HCT 116 cells, significantly outperforming the reference drug gefitinib. researchgate.net

Other studies have also highlighted promising candidates. For the MCF-7 cell line, an isoxazole-carboxamide derivative (2a ) showed an IC50 of 39.80 μg/ml, while a diosgenin (B1670711) derivative containing an isoxazole fraction (24 ) had an IC50 of 9.15 ± 1.30 µM. encyclopedia.pubnih.gov Against the A549 lung cancer cell line, isoxazoles linked to 2-phenylbenzothiazole (B1203474) had IC50 values between 11–24 µM. nih.gov For the HCT 116 colon cancer line, an isoxazoline derivative of andrographolide (B1667393) (28 ) was found to be highly effective with an IC50 of 3.3 µM. nih.govmdpi.com

Compound Name/ClassCell LineCancer TypeReported Activity (IC50)Source
Compound 1eMCF-7Breast4.21 x 10⁻³ µM researchgate.net
A549Lung2.79 x 10⁻³ µM researchgate.net
HCT 116Colon6.69 x 10⁻³ µM researchgate.net
Compound 2aMCF-7Breast39.80 µg/ml nih.gov
Compound 24MCF-7Breast9.15 ± 1.30 µM encyclopedia.pub
Isoxazoles linked to 2-phenylbenzothiazoleA549Lung11–24 µM nih.gov
Compound 28HCT 116Colon3.3 µM nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in malignant cells. nih.gov

Research on novel isoxazole-piperazine hybrids has shown that specific compounds can trigger apoptosis and cause cell cycle arrest in human liver cancer cells. nih.gov For instance, in studies involving PTEN-deficient Mahlavu liver cancer cells, treatment with compound 5o led to significant changes in the levels of key cell cycle regulatory proteins, including the retinoblastoma protein (Rb) and the tumor suppressor protein p53. nih.gov The compounds 5m and 5o were found to induce cell cycle arrest at different phases and promote apoptosis through the activation of the p53 protein. nih.govnih.gov

Similarly, the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative, identified as compound (R)-8n , has been shown to induce apoptosis in HER2-positive breast cancer cells, which was confirmed by the accumulation of cleaved PARP, a marker of apoptosis. nih.govrsc.org The activity of this compound was also associated with cell cycle arrest at the G2/M phase, leading to cell death in a dose-dependent manner. nih.govrsc.org Further studies on other isoxazole derivatives, such as compound 25a , revealed an ability to induce cell cycle arrest at the G2/M and pre-G1 phases. drugbank.com This compound was also found to trigger apoptosis, evidenced by increased levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state. drugbank.com

Table 1: Effects of Isoxazole Derivatives on Apoptosis and Cell Cycle

Compound/Derivative ClassCancer Cell Line(s)Observed EffectMolecular Markers/MechanismSource(s)
Isoxazole-piperazine hybrids (5m, 5o)Mahlavu, Huh7 (Liver)Induction of apoptosis and cell cycle arrestActivation of p53 protein; alteration of Rb protein levels nih.gov
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides ((R)-8n)HCC1954 (Breast)Induction of apoptosis and G2/M cell cycle arrestAccumulation of cleaved PARP nih.govrsc.org
Compound 25aHepG2, MCF-7, HCT-116Induction of apoptosis and cell cycle arrest at G2/M and pre-G1Increased levels of caspases 3/9; increased Bax/Bcl-2 ratio drugbank.com
4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivativesK562 (Leukemia)Pro-apoptotic effects (early and late apoptosis)Not specified nih.gov

Molecular Targets in Oncogenesis (e.g., Heat Shock Protein 90 (Hsp90), Histone Deacetylase 1 (HDAC1))

The anticancer activity of isoxazole derivatives is often linked to their ability to interact with specific molecular targets that are crucial for tumor growth and survival.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncogenic. nih.govresearchgate.net In cancer cells, Hsp90 is overexpressed and helps maintain the function of proteins that drive tumor progression, making it an attractive therapeutic target. researchgate.net Several isoxazole-based compounds have been developed as potent Hsp90 inhibitors. nih.gov

One notable example is Luminespib (NVP-AUY922) , an isoxazole derivative that has demonstrated potent Hsp90 inhibition. nih.gov Another class of derivatives, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has been designed as Hsp90 inhibitors. nih.govrsc.org The lead compound from this series, (R)-8n , was shown to suppress key Hsp90 client proteins involved in cancer, including the oncoreceptors HER2, EGFR, and c-MET, as well as the mitogenic kinase CDK4. nih.gov A well-established marker of Hsp90 inhibition, the upregulation of Heat Shock Protein 70 (HSP70), was also observed following treatment with this compound. nih.govrsc.org Molecular docking studies of other 3,4-disubstituted isoxazole derivatives have identified key amino acid residues within the Hsp90 pocket, such as Thr184, Asn51, and Asp93, that are critical for their binding and inhibitory activity. nih.gov

Table 2: Isoxazole Derivatives as Hsp90 Inhibitors

Compound/Derivative ClassKey FindingAffected Client Proteins/MarkersSource(s)
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides ((R)-8n)Potent Hsp90 inhibitorHER2, EGFR, c-MET, CDK4 (suppression); HSP70 (upregulation) nih.govrsc.org
Luminespib (NVP-AUY922)Potent isoxazole-based Hsp90 inhibitorNot specified nih.gov
3,4-disubstituted isoxazolesEffective interaction with Hsp90 active siteInteraction with residues Thr184, Asn51, Asp93 nih.gov

Histone Deacetylase 1 (HDAC1)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, suppressing the expression of certain genes, including tumor suppressor genes. nih.gov Class I HDACs, which include HDAC1, -2, -3, and -8, are considered highly relevant to cancer initiation and development. nih.gov Therefore, inhibitors of these enzymes are of great interest for cancer therapy. nih.gov While the isoxazole scaffold is explored for various anticancer activities, the available literature does not provide significant evidence specifically detailing Isoxazol-4-ylmethanamine (B69850) hydrochloride derivatives as direct inhibitors of HDAC1. Research into HDAC inhibitors has identified other chemical structures, such as acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which show high potency and selectivity for other HDAC isoforms like HDAC6. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Compounds containing the isoxazole ring have demonstrated a wide range of immunoregulatory properties, including immunosuppressive and anti-inflammatory activities. nih.govnih.gov Many of these derivatives show good bioactivity at low doses and have potency comparable or superior to established reference drugs in preclinical models. nih.govnih.gov

A primary mechanism for the anti-inflammatory action of isoxazole derivatives is the inhibition of pro-inflammatory mediators. The isoxazole derivative VGX-1027 was found to reduce the production of these mediators in a preclinical model of type 1 diabetes. nih.gov

A significant focus of research has been on the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. mdpi.comfrontiersin.org Certain indolyl–isoxazolidine (B1194047) derivatives, such as compound 9a , have been shown to significantly inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com A recent study systematically evaluated a series of novel isoxazole derivatives for their ability to inhibit COX-1 and COX-2. frontiersin.org The results showed that many of the tested compounds were potent and selective inhibitors of COX-2. frontiersin.org

Table 3: COX-2 Inhibition by Isoxazole Derivatives

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Source(s)
C60.55 ± 0.0361.73 frontiersin.org
C50.85 ± 0.0441.82 frontiersin.org
C30.93 ± 0.0124.26 frontiersin.org

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator of inflammation that exerts its effects through various E-prostanoid (EP) receptors. The EP3 receptor subtype has been implicated in diverse biological processes, including the inhibition of neurotransmitter release and the enhancement of pain signals (nociception). nih.govnih.gov Studies have shown that agonists for the EP3 receptor can mimic certain effects of PGE2, confirming the receptor's role in these pathways. nih.gov However, based on the available scientific literature, there is no direct evidence to suggest that derivatives of Isoxazol-4-ylmethanamine hydrochloride function as antagonists of the Prostaglandin EP3 receptor. This specific mechanism of action has not been attributed to this class of compounds in the reviewed research.

Central Nervous System (CNS) Activity and Neuropharmacology

Certain isoxazole derivatives have been investigated for their effects on the central nervous system, with some being explored as potential centrally acting muscle relaxants. nih.gov

The neuropharmacological activity of isoxazole derivatives is highlighted by their interaction with key neurotransmitter systems, particularly the glutamate (B1630785) system. Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are crucial for mediating synaptic transmission. mdpi.com

Electrophysiological studies have demonstrated that isoxazole-4-carboxamide derivatives can act as potent modulators of AMPA receptors. mdpi.com Specifically, compounds CIC-1 and CIC-2 were found to be strong inhibitors of AMPA receptor activity, significantly reducing the electrical currents mediated by these receptors. mdpi.com Conversely, other research has identified different isoxazole derivatives that act as positive allosteric modulators, enhancing AMPA receptor function. mdpi.com For example, a bis(isoxazole) derivative, compound 3j , was shown to potentiate AMPA receptor currents by 77% at a very low concentration (10⁻¹⁰ M). mdpi.com This dual ability to either inhibit or enhance AMPA receptor activity highlights the therapeutic potential of the isoxazole scaffold for treating neurological disorders characterized by imbalanced glutamatergic signaling. mdpi.com

Beyond the glutamate system, isoxazole derivatives have also been reported to have potential as dopamine (B1211576) D4 receptor antagonists. scholarsresearchlibrary.com

Table 4: Modulation of AMPA Receptors by Isoxazole Derivatives

CompoundType of ModulationObserved EffectSource(s)
CIC-1Inhibition (Antagonism)8-fold reduction in peak current amplitude mdpi.com
CIC-2Inhibition (Antagonism)7.8-fold reduction in peak current amplitude mdpi.com
3jPositive Allosteric Modulation77% potentiation of kainate-induced currents at 10⁻¹⁰ M mdpi.com
3gPositive Allosteric Modulation68% potentiation of kainate-induced currents at 10⁻⁹ M mdpi.com

Table of Mentioned Compounds

Antipsychotic Effects

Certain isoxazole derivatives, particularly benzisoxazole derivatives, have been successfully developed as atypical antipsychotic drugs. researchgate.netijpsr.info These agents are primarily used in the treatment of schizophrenia and bipolar affective disorders. researchgate.netijpsr.info

The principal mechanism of action for these antipsychotic drugs involves potent antagonism of dopamine D2 and serotonin (B10506) 5-HT2A receptors. researchgate.netijpsr.inforsc.org The dual blockade is a hallmark of atypical antipsychotics, contributing to their efficacy against a range of psychotic symptoms. ijpsr.info For instance, the atypical antipsychotics risperidone (B510) and iloperidone (B1671726) are derived from a 3-(piperidin-4-yl)-1,2-benzisoxazole structure. researchgate.netijpsr.info Iloperidone's mechanism involves the oxygen atoms of its isoxazole ring forming hydrogen bonds with key amino acid residues (SER197 and SER409) in the D2 receptor. rsc.org

Research has also focused on synthesizing new pyrazole (B372694) and isoxazole derivatives as conformationally constrained analogues of butyrophenones to explore their antipsychotic potential. nih.gov One such study described the synthesis of 6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones, with one compound in the series demonstrating a favorable in vitro binding profile characteristic of an atypical antipsychotic. nih.gov

Analgesic and CNS Depressant Properties

The isoxazole nucleus is a component of various compounds investigated for their pain-relief and central nervous system (CNS) depressant activities. researchgate.netnih.gov The analgesic effects of these derivatives are often explored through mechanisms that may or may not involve the opioidergic system. nih.gov

In one study, novel 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and evaluated for analgesic potential. nih.gov The results indicated that these compounds possess low to moderate analgesic activity. nih.gov Specifically, two compounds, A3 and B2, were identified as potential lead molecules for pain management. nih.gov Further investigation into their mechanism suggested a non-opioid receptor pathway, with molecular docking studies showing affinity for cyclooxygenase (COX-1 and COX-2) and human capsaicin (B1668287) receptors. nih.gov Other research has also pointed to the development of isoxazole derivatives as selective COX-2 inhibitors for their anti-inflammatory and analgesic effects. nih.gov

Implications for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Isoxazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (AD). rsc.orgnih.govresearchgate.net AD is a multifactorial disorder characterized by cognitive decline, memory loss, beta-amyloid plaques, neurofibrillary tangles, and oxidative stress. nih.govresearchgate.net The therapeutic strategies involving isoxazole derivatives often target multiple aspects of this pathology. nih.govresearchgate.net

One key approach is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A study evaluating nine isoxazole derivatives confirmed their efficacy as AChE inhibitors, with the most potent compound showing a 50% inhibitory concentration (IC50) of 134.87 μM. nih.gov

Another significant area of research involves targeting the underlying pathological markers of AD. A study on a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) in a streptozotocin-induced AD mouse model showed significant neuroprotective potential. nih.govresearchgate.net Pre-treatment with TMI improved memory and cognitive behavior while reducing the levels of beta-amyloid (Aβ1-42) proteins and phosphorylated tau proteins. nih.govresearchgate.net Furthermore, TMI treatment increased the levels of crucial antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while decreasing levels of the oxidative stress marker malondialdehyde (MDA). nih.govresearchgate.net These findings highlight the multidimensional therapeutic potential of isoxazole derivatives in combating neurodegeneration. nih.gov

Other Emerging Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound are being investigated for a range of other pharmacological uses, including antidiabetic, antiparasitic, and antioxidant applications.

Antidiabetic Potential (e.g., α-amylase and α-glucosidase inhibition)

Isoxazole derivatives have shown considerable promise as antidiabetic agents. researchgate.netsarpublication.com One primary mechanism for controlling hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in post-meal blood glucose levels. nih.gov

Several studies have reported the synthesis of novel isoxazole-containing compounds with potent inhibitory effects on these enzymes.

A series of isoxazolidine-isatin hybrids were evaluated as dual α-amylase and α-glucosidase inhibitors. nih.gov Compound 5d from this series showed impressive inhibitory activity against both α-amylase (IC50 = 30.39 ± 1.52 μM) and α-glucosidase (IC50 = 65.1 ± 3.11 μM), outperforming the standard drug, acarbose. nih.gov

Another study on multifunctional isoxazolidine derivatives identified compound 3g as a highly potent inhibitor of porcine and human pancreatic α-amylase (HPA), with an IC50 value between 10.1 and 12.3 μM. researchgate.netnih.gov

Research on isoxazole-based flavonoid derivatives also revealed significant antidiabetic effects. researchgate.net A novel derivative, C45 , was found to improve glucose consumption in insulin-resistant cells with an extremely low EC50 value of 0.8 nM. nih.gov Its mechanism is thought to involve the activation of the AMPK/PEPCK/G6Pase pathway, which enhances the phosphorylation of AMP-activated protein kinase (AMPK) and reduces key enzymes involved in gluconeogenesis. researchgate.netnih.gov

Table 1: Antidiabetic Activity of Selected Isoxazole Derivatives

Compound Target Enzyme/Assay IC50 / EC50 Value (μM) Reference
5d (Isoxazolidine-isatin hybrid) α-amylase 30.39 nih.gov
5d (Isoxazolidine-isatin hybrid) α-glucosidase 65.1 nih.gov
3g (Isoxazolidine derivative) Human Pancreatic α-amylase (HPA) 10.1 - 26.8 nih.gov
C45 (Isoxazole-flavonoid derivative) Glucose Consumption (HepG2 cells) 0.0008 (EC50) nih.gov
Acarbose (Standard) α-amylase 296.6 nih.gov
Acarbose (Standard) α-glucosidase 780.4 nih.gov

Antiparasitic Efficacy

The isoxazole scaffold is present in compounds that exhibit significant activity against various parasites, including those responsible for leishmaniasis and trypanosomiasis. researchgate.netnih.govnih.gov

A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the parasite causing visceral leishmaniasis. nih.govrsc.org Several compounds demonstrated better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. nih.govrsc.org For example, compound 4mf , a 3-aminoisoxazole (B106053) derivative, was highly potent against amastigotes, with an IC50 of 0.54 ± 0.01 μM, which was 18-fold better than miltefosine. nih.gov Another study on 4-aminomethyl 5-aryl-3-substituted isoxazoles identified 15 compounds that inhibited intracellular amastigotes with IC50 values below 5 μM and a selectivity index greater than 10. researchgate.net Compound 24 from this series showed an IC50 of 2.09 μM and significantly reduced the splenic parasite load in an in vivo hamster model. researchgate.net

Additionally, isoxazole derivatives have been tested against Trypanosoma brucei. Isoxazole 3 was the most potent in one series, with an IC50 value of 1.82 μM. nih.gov

Table 2: Antiparasitic Activity of Selected Isoxazole Derivatives against L. donovani

Compound IC50 (μM) (Amastigote) Selectivity Index (SI) Reference
4mf 0.54 14 nih.gov
14 2.89 18 researchgate.net
24 2.09 >18 researchgate.net
Miltefosine (Standard) ~9.72 - nih.gov

Antioxidant Properties

Many isoxazole derivatives have been reported to possess antioxidant activity, which is a crucial property for combating oxidative stress associated with numerous diseases, including cancer and neurodegenerative disorders. researchgate.netresearchgate.netnih.govmdpi.com

The antioxidant potential of these compounds is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov A study on fluorophenyl-isoxazole-carboxamide derivatives re-synthesized for their antioxidant potential found that compounds 2a and 2c demonstrated high potency, with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than that of the standard antioxidant Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov In vivo evaluation of compound 2a in mice revealed that its total antioxidant capacity (TAC) was two-fold greater than that of quercetin, a well-known antioxidant. nih.gov

Other studies have also confirmed these properties. For instance, a series of isoxazole-based chalcones were synthesized, with some showing notable antioxidant effects. nih.gov The neuroprotective effects of the TMI derivative in Alzheimer's models are also linked to its ability to boost the body's natural antioxidant enzyme systems. nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Isoxazole Derivatives (DPPH Assay)

Compound IC50 (µg/ml) Reference
2a (fluorophenyl-isoxazole-carboxamide) 0.45 ± 0.21 nih.gov
2c (fluorophenyl-isoxazole-carboxamide) 0.47 ± 0.33 nih.gov
Trolox (Standard) 3.10 ± 0.92 nih.gov

Table of Mentioned Compounds

Compound Name/Identifier Class
Risperidone Benzisoxazole derivative
Iloperidone Benzisoxazole derivative
6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones Benzo[d]isoxazole derivative
A3 3-substituted-isoxazole-4-carboxamide derivative
B2 3-substituted-isoxazole-4-carboxamide derivative
3,4,5-trimethoxy isoxazolone (TMI) Isoxazolone derivative
5d Isoxazolidine-isatin hybrid
3g Isoxazolidine derivative
C45 Isoxazole-flavonoid derivative
4mf 3-aminoisoxazole derivative
14 4-aminomethyl 5-aryl-3-substituted isoxazole
24 4-aminomethyl 5-aryl-3-substituted isoxazole
3 Isoxazole derivative
2a Fluorophenyl-isoxazole-carboxamide derivative
2c Fluorophenyl-isoxazole-carboxamide derivative
Acarbose Standard drug
Miltefosine Standard drug
Trolox Standard antioxidant

Antiplatelet Activity

Synthetic isoxazole derivatives have been evaluated as potential antiplatelet agents, which are crucial in the prevention of thrombotic diseases. Research has demonstrated that certain isoxazole compounds can effectively inhibit platelet aggregation.

In one study, a series of nine synthetic isoxazoles were assessed for their ability to inhibit platelet aggregation. Among the tested compounds, one derivative, identified as isoxazole 8, demonstrated the most significant activity, inhibiting platelet aggregation by approximately 70%. mdpi.com Further investigation into its mechanism revealed that isoxazole 8 inhibits platelet aggregation and secretion induced by agonists like ADP and collagen. mdpi.com This effect is linked to a reduction in the expression of key inflammatory markers on activated platelets, specifically soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin). mdpi.com The inhibition of these markers is a critical finding, as sCD40L and sP-selectin are involved in the formation of atherosclerotic lesions. mdpi.com

Another study highlighted that a 3-(3-pyridyl)isoxazole fragment is a promising scaffold for developing new substances with anti-aggregation properties. It was shown to be more active than 3-phenylisoxazole (B85705) and 3-(3-pyridyl)oxadiazole fragments in inhibiting human platelet aggregation induced by U-46619. nih.gov

Table 1: Antiplatelet Activity of a Selected Isoxazole Derivative


CompoundActivityMechanism of ActionReference
Isoxazole 8~70% inhibition of platelet aggregationInhibits ADP and collagen-induced aggregation; Reduces expression of sCD40L and sP-selectin nih.gov

Antipyretic Activity

While direct and extensive research focusing exclusively on the antipyretic (fever-reducing) effects of this compound derivatives is limited in the available literature, the anti-inflammatory properties of the broader isoxazole class are well-documented. Anti-inflammatory and antipyretic activities are often mechanistically linked, frequently through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Numerous studies have confirmed the anti-inflammatory potential of various isoxazole derivatives. For instance, a series of newly synthesized isoxazole derivatives were evaluated in vivo using the carrageenan-induced rat paw edema method, a standard model for assessing acute inflammation. scholarsresearchlibrary.comnih.gov In these studies, several derivatives showed significant reductions in edema, with some compounds demonstrating efficacy comparable to the standard anti-inflammatory drug Nimesulide. scholarsresearchlibrary.comnih.gov The presence of specific functional groups, such as a methoxy (B1213986) group at the para position of a phenyl ring, was found to enhance this anti-inflammatory action. scholarsresearchlibrary.com

Molecular docking studies have further supported these findings, showing that certain isoxazole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov The inhibition of COX-2 is a known mechanism for reducing both inflammation and fever. While these findings strongly suggest a potential for antipyretic effects, dedicated studies are required to confirm this activity directly.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives


Compound SeriesTest ModelKey FindingsReference
Trisubstituted Isoxazoles (e.g., TPI-7, TPI-13)Carrageenan-induced rat paw edemaCompounds with a para-methoxy group showed the most potent anti-inflammatory activity. mdpi.com
Substituted-isoxazoles (e.g., 5b, 5c, 5d)Carrageenan-induced rat paw edemaDemonstrated significant in vivo anti-inflammatory potential with edema inhibition up to 76.71%. Activity is linked to COX-2 binding.
Indolyl-isoxazolidines (e.g., Compound 9a)LPS-induced cytokine production & Carrageenan testSignificantly inhibited TNF-α and IL-6 production. Showed anti-inflammatory effects comparable to indomethacin. nih.gov

Transglutaminase Enzyme Inhibition (e.g., TG2)

Derivatives based on the 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold have emerged as potent and specific inhibitors of human transglutaminase 2 (TG2). scholarsresearchlibrary.com TG2 is an enzyme implicated in the pathogenesis of various human inflammatory and fibrotic diseases, making its inhibition a significant therapeutic target. scholarsresearchlibrary.comresearchgate.net

Research into the structure-activity relationships of these inhibitors has revealed several key features for potency and selectivity. These compounds act as targeted-covalent inhibitors that bind to the active site cysteine of TG2. nih.gov Studies have shown that the 5-(S-) stereoisomer of the dihydroisoxazole (B8533529) ring is a markedly better inhibitor of human TG2 than its 5-(R-) counterpart. nih.gov

Initial dihydroisoxazole inhibitors showed modest potency and some cross-reactivity with other transglutaminase isoforms like TG1. scholarsresearchlibrary.com However, further chemical modifications led to significant improvements. For example, introducing a nicotinamido group (derivative 9e) resulted in a dramatic increase in both potency and specificity for TG2 over TG1. scholarsresearchlibrary.com This highlights that combining conformational preorganization with specific aromatic side chains can greatly enhance the inhibitory profile. The development of these selective inhibitors is crucial for studying the precise role of TG2 in disease and for developing potential clinical treatments. nih.gov

Table 3: Inhibition of Transglutaminase 2 (TG2) by Dihydroisoxazole Derivatives


Inhibitor Type / DerivativeScaffoldKey Structural FeatureActivity ProfileReference
Benzamido derivative (9a)Dihydroisoxazole4-trans-amino functionality with a benzamido groupGood TG2 potency, but with increased TG1 reactivity. mdpi.com
Nicotinamido-derivative (9e)DihydroisoxazoleNicotinamido groupDramatic increase in potency and specificity for TG2. mdpi.com
Pyrazyl-derivative (9f)DihydroisoxazolePyrazyl groupPrecipitous drop in potency compared to nicotinamido derivative. mdpi.com
General Dihydroisoxazoles3-Halo-4,5-dihydroisoxazoleCovalent binding to active site cysteine5-(S-) dihydroisoxazole is a markedly better inhibitor than the 5-(R-) stereoisomer. nih.gov

Iv. Mechanism of Action and Molecular Interactions

Elucidation of Specific Molecular Targets and Biological Pathways

The isoxazole (B147169) framework is a key component in the design of inhibitors for several crucial biological targets. One of the most significant of these is Heat shock protein 90 (Hsp90) , a molecular chaperone essential for the stability and function of numerous proteins involved in tumor progression. nih.govnih.govresearchgate.net By inhibiting Hsp90, isoxazole derivatives can trigger the degradation of these "client" proteins, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govrsc.org This makes Hsp90 a prime target for anticancer drug development. nih.gov

Another major target is the family of histone deacetylase (HDAC) enzymes . nih.govnih.gov HDACs regulate gene expression by removing acetyl groups from histones, and their inhibition can lead to the re-activation of tumor suppressor genes. Isoxazole-containing molecules have been developed as potent HDAC inhibitors, demonstrating another pathway for their anticancer effects. nih.gov

In the context of hormone-dependent cancers like prostate cancer, CYP17A1 , an enzyme complex involved in androgen biosynthesis, is a key target. nih.govwikipedia.org Steroidal and non-steroidal isoxazole derivatives have been synthesized to inhibit CYP17A1, thereby reducing the production of androgens that fuel cancer growth. nih.govnih.gov

Furthermore, research has identified isoxazole derivatives as inhibitors of filoviral entry , presenting a strategy to combat deadly viruses like Ebola and Marburg by preventing them from infecting host cells. nih.govacs.org The versatility of the isoxazole scaffold is also seen in its use to create dual inhibitors, such as those targeting both p38α MAP kinase and CK1δ, which are involved in inflammatory diseases. nih.gov

Enzyme Inhibition Mechanisms (e.g., Hsp90, HDAC1, CYP17 hydroxylase, Filoviral Entry Proteins, Glycosidases, Transglutaminases)

The specific mechanisms by which isoxazol-4-ylmethanamine (B69850) derivatives inhibit various enzymes are central to their function.

Hsp90 Inhibition : These compounds typically act as competitive inhibitors, binding to the ATP-binding site in the N-terminal domain of the Hsp90 protein. nih.gov This prevents Hsp90 from functioning correctly, leading to the degradation of its client proteins, such as HER2, EGFR, and AKT, which are critical for tumor cell survival. rsc.org The interaction can involve cation–π bonds with key residues like Lys58 within the Hsp90 protein. nih.gov

HDAC1 Inhibition : Isoxazole-based HDAC inhibitors often incorporate a zinc-binding group (ZBG), such as a hydroxamic acid or a 3-hydroxy-isoxazole moiety. nih.govnih.govunica.it This group chelates the zinc ion essential for the enzyme's catalytic activity. This inhibition results in increased acetylation of proteins like tubulin and histone H3, affecting gene expression and cell proliferation. nih.govresearchgate.net

CYP17 Hydroxylase Inhibition : These inhibitors block androgen synthesis by targeting the 17α-hydroxylase and/or 17,20-lyase activities of CYP17A1. nih.govwikipedia.org Some isoxazole derivatives show selectivity for the 17,20-lyase activity, which is advantageous as it minimally affects glucocorticoid biosynthesis. nih.gov

Filoviral Entry Inhibition : Certain 3,5-disubstituted isoxazoles have been found to selectively block the entry of Ebola and Marburg viruses into host cells. nih.govacs.org While the precise mechanism is still under investigation, it is hypothesized that these molecules interfere with the function of the viral envelope glycoprotein (B1211001) (GP), which is necessary for infection. plos.orgresearchgate.net Some inhibitors may bind to hydrophobic pockets at the interface of the GP1 and GP2 subunits. researchgate.net

Glycosidase Inhibition : Isoxazolidine (B1194047) derivatives have demonstrated potent inhibitory effects against α-amylase and α-glucosidase, with IC50 values significantly lower than the reference drug acarbose. nih.gov These compounds are being explored for the management of type 2 diabetes.

Transglutaminase Inhibition : Dihydroisoxazole (B8533529) derivatives can act as irreversible inhibitors of human transglutaminase 2 (TG2) by forming a stable imino thioether with the enzyme's active site. nih.govnih.gov This mechanism shows high specificity and has potential applications in treating conditions like celiac disease and certain cancers. nih.gov

Interactive Data Table: Enzyme Inhibition by Isoxazole Derivatives

Enzyme TargetExample Derivative ClassMechanism of InhibitionKey Findings/IC50 Values
Hsp90 N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amidesATP-competitive inhibitionSubmicromolar IC50 values; suppression of HER2, EGFR, AKT. rsc.org
HDAC6 3-hydroxy-isoxazole derivativesZinc-binding group chelationIC50 of 700 nM for the best candidate. nih.govresearchgate.net
CYP17A1 Isoxazolyl steroidsInhibition of 17,20-lyase activityCompound 41a showed maximum inhibition of 17,20-lyase with minimal effect on 17α-hydroxylase. nih.gov
Filoviral Entry 3,5-disubstituted isoxazolesBlocks GP-mediated viral entryIC50 values as low as 2.5 μM against Ebola pseudovirus. acs.org
α-Glucosidase Isoxazolidine derivativesCompetitive inhibitionIC50 values ranging from 65.4 ± 1.2 to 274.8 ± 1.1 μM. nih.gov
Transglutaminase 2 3-bromo-4,5-dihydroisoxazolesIrreversible covalent inhibitionHigh specificity with k_inh/K_I > 2000 M⁻¹min⁻¹. nih.gov

Modulation of Ion Channels

The isoxazole scaffold is integral to molecules that modulate ion channels, which are critical for signal transmission in the nervous system. nih.govnih.gov For instance, isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are ligand-gated ion channels that, when overactivated, contribute to chronic pain states through a process called central sensitization. mdpi.com By binding to a regulatory site distinct from the glutamate-binding domain, these isoxazole derivatives can reduce excessive post-synaptic currents, highlighting their potential as non-opioid analgesics. mdpi.com The modulation can alter the biophysical properties of the channel, including prolonging deactivation and accelerating desensitization. mdpi.com

Interference with Microbial Metabolic Pathways

Isoxazole derivatives have a long history as antimicrobial agents. ijrrjournal.comresearchgate.netnih.gov Their mechanism often involves disrupting essential metabolic pathways within microbes. ijrrjournal.com A well-known example is the class of sulfonamide antibiotics, where the isoxazole ring is a common structural feature. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for bacterial folic acid synthesis. By blocking this pathway, they prevent the synthesis of nucleic acids and essential amino acids, thereby inhibiting bacterial growth. ijrrjournal.com The introduction of different functional groups, such as a thiophene (B33073) moiety, onto the isoxazole ring has been shown to enhance this antimicrobial activity. nih.gov

Interactions with Cellular Components (e.g., DNA binding)

Certain isoxazole-based compounds can exert their biological effects by directly interacting with DNA. dntb.gov.ua This interaction can occur through two primary modes: intercalation, where the planar isoxazole ring inserts itself between the base pairs of the DNA double helix, or minor groove binding. nih.gov Such interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. dntb.gov.ua While not a universal mechanism for all isoxazole derivatives, the potential for DNA binding adds another dimension to their anticancer properties. For example, some isoxazole-containing bromodomain (BET) inhibitors, which target proteins that read histone acetylation marks, may also undergo metabolic bioactivation to form reactive species that can interact with cellular macromolecules. nih.gov Additionally, isoxazol-4-boronic acid has been developed as a reagent for DNA-compatible cyanomethylation, a process that proceeds without causing significant DNA damage. enamine.net

V. Structure Activity Relationship Sar Studies and Rational Design

Impact of Isoxazole (B147169) Ring Substitution on Biological Activity

The isoxazole ring is a foundational element of many biologically active compounds, and its substitution pattern plays a pivotal role in determining the molecule's interaction with biological targets. researchgate.net The electron-rich nature of the isoxazole ring, combined with its specific geometry, makes it a versatile scaffold in medicinal chemistry. researchgate.net Alterations at the 3, 4, and 5-positions of the isoxazole moiety have been shown to significantly influence the pharmacological profile of its derivatives. nih.gov

SAR studies have revealed that the type and position of substituents on the isoxazole ring can dictate the compound's efficacy and selectivity. For instance, in some series, 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. researchgate.netnih.gov The introduction of different functional groups can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins. For example, the addition of a pyrazoline ring to an isoxazole structure has been found to enhance the compound's biological activity in certain contexts. researchgate.netnih.gov

Furthermore, the isoxazole core itself is recognized for its ability to improve the pharmacokinetic profiles of drug candidates. researchgate.net Its intrinsic photoreactivity has also been harnessed in chemoproteomic studies to identify protein binding partners, highlighting the ring's dynamic role in molecular interactions. mdpi.com

Table 1: Effect of Isoxazole Ring Substitution on Biological Activity

Substitution PositionSubstituent TypeObserved Effect on ActivityReference
3,4-Diaryl vs. 4,5-DiarylAryl groups4,5-diarylisoxazoles showed greater antimitotic activity. researchgate.netnih.gov
GeneralAddition of a pyrazoline ringEnhanced biological activity. researchgate.netnih.gov
GeneralCore scaffoldCan improve pharmacokinetic profiles and increase efficacy. researchgate.net

Role of the Aminomethyl Group in Target Binding

The aminomethyl group at the 4-position of the isoxazole ring is a critical determinant of biological activity, often acting as a key anchoring point for target binding. In studies of trisubstituted isoxazoles targeting the RORγt nuclear receptor, the linker at the C-4 position, which includes an aminomethyl moiety, was found to be essential. mdpi.comacs.org The flexibility and hydrogen-bonding capacity of this group are crucial for establishing stable interactions within the binding pocket of a target protein.

Research on analogs of AMPA (aminomethyl isoxazole propionic acid) has explored the inhibitory potential of derivatives where the free amino group is modified. nih.gov These modifications, such as the inclusion of lipophilic moieties via a hydrazone linkage, can significantly enhance the binding affinity for specific transporters like the System xc- transporter. nih.gov This suggests that the aminomethyl group serves as a versatile handle for introducing additional functionalities that can probe and exploit interactions with the target protein.

The rotational freedom of the aminomethyl linker is also a key factor. Studies have shown that restricting the rotation of this linker, for example through methylation of the amine, can lead to a drop in potency. acs.org This is likely due to an increased entropic penalty upon binding, as a more rigid linker has fewer conformations available to adopt the optimal binding pose. acs.org Therefore, maintaining a degree of conformational flexibility in the aminomethyl group appears to be important for achieving high-affinity binding.

Influence of Aromatic Substituents (e.g., 4-chlorophenyl, methoxy (B1213986), hydroxyl) on Lipophilicity and Efficacy

Lipophilicity and Permeability: Lipophilicity, often expressed as logP or logD, is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of different substituents to an aromatic ring can systematically alter this value. For example, fluorination is a common strategy to decrease lipophilicity. rsc.org Replacing a hydrogen atom with fluorine can modulate pKa and improve metabolic stability due to the strength of the C-F bond. youtube.com However, the effect can be complex; while monofluorination of isobutanol significantly decreases logP, the effect is less pronounced in cyclopropyl (B3062369) systems. rsc.org

Efficacy and Potency:

Electron-donating groups (e.g., methoxy, hydroxyl): The presence of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) can enhance biological activity in several contexts. Methoxy substituents on a benzene (B151609) ring have been shown to increase anticancer activity in isoxazole chalcone (B49325) derivatives. researchgate.netnih.gov In other series, a 4-methoxy group was found to be favorable for COX-2 inhibitory and anti-inflammatory action. nih.gov Similarly, the presence of a hydroxyl group on a benzene ring has been linked to a significant increase in the antibacterial activity of isoxazole derivatives. researchgate.net

Electron-withdrawing groups (e.g., 4-chlorophenyl): Halogen substituents, which are electron-withdrawing, also play a critical role. The presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole has been shown to promote cytotoxicity against cancer cell lines. nih.gov In studies of antifungal agents, a 3,4-dichlorophenyl isoxazole moiety was a key feature of potent compounds. nih.gov The introduction of an ortho-fluoro substituent at a benzoic acid moiety in one series led to a slight decrease in potency, demonstrating the nuanced effects of substituent positioning. acs.org

Table 2: Influence of Aromatic Substituents on Activity

SubstituentPositionEffectActivity TypeReference
Methoxy (-OCH3)Benzene ringEnhanced activityAnticancer researchgate.netnih.gov
Methoxy (-OCH3)Phenyl ring, 4-positionFavorable for activityCOX-2 Inhibition nih.gov
Hydroxyl (-OH)Benzene ringIncreased activityAntibacterial researchgate.net
Hydroxyl (-OH)Benzene ringReduced activityAntifungal nih.gov
Fluorine / TrifluoromethylPhenyl ring, 4-positionPromotes cytotoxicityAnticancer nih.gov
ChlorinePhenyl ringEnhances activityFXa Inhibition acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This data-driven approach is instrumental in rational drug design, allowing for the prediction of the activity of novel molecules before their synthesis and thereby saving time and resources. youtube.comresearchgate.net

For isoxazole derivatives, various QSAR studies have been successfully applied to understand the structural requirements for different biological activities, including anti-inflammatory, anticancer, and antifungal effects. nih.govnih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.comresearchgate.net These models generate contour maps that visualize the regions around a molecule where specific properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. researchgate.netmdpi.com

For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that hydrophobic groups at one position (R2) and electronegative groups at another (R3) were crucial for agonistic activity. researchgate.netmdpi.com Similarly, QSAR models developed for isoxazole-based Hsp90 inhibitors and anti-inflammatory agents have demonstrated good predictive ability, helping to guide the design of more potent compounds. nih.govnih.gov These models often highlight the importance of specific descriptors, which can be constitutional, topological, physicochemical, or quantum chemical, in determining the biological response. youtube.com

Bioisosteric Replacements and Core Modifications

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance desired attributes without significantly altering the core structure. acs.org This approach is used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. youtube.com

In the context of isoxazol-4-ylmethanamine (B69850) hydrochloride, several bioisosteric modifications could be envisioned:

Heterocyclic Ring Replacements: The isoxazole ring itself can be replaced by other five- or six-membered heterocycles. Common bioisosteres for an isoxazole include oxazole, thiazole, pyridine (B92270), or various oxadiazoles (B1248032) (e.g., 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole). Such a replacement can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation.

Functional Group Isosteres: Specific functional groups on the core structure can also be replaced. For example, a methyl group can be bioisosterically replaced by a chlorine atom or an amino group. youtube.com The aminomethyl linker could be modified, perhaps by replacing the -CH2- unit with -NH- or -O- to probe different conformational and electronic properties. youtube.com

Aromatic Ring Bioisosteres: The phenyl ring often attached to the isoxazole scaffold can be swapped with other aromatic systems like pyridyl or thiophene (B33073) rings. youtube.com This can alter the molecule's interaction with the target, potentially improving selectivity or potency.

The thoughtful application of bioisosteric replacement allows for a systematic exploration of the chemical space around the parent molecule, providing a powerful tool for lead optimization in drug discovery programs.

Vi. Advanced Research Methodologies and Techniques

In Silico Approaches

Computational methods provide a powerful, resource-efficient means to predict the behavior of molecules, guiding further experimental investigation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as an isoxazole (B147169) derivative, and a target protein's binding site. For instance, docking studies on various isoxazole-containing compounds have been conducted to predict their binding interactions with biological targets like the human COX enzyme and various bacterial or fungal proteins. nih.gov The process involves generating multiple possible conformations of the ligand within the protein's active site and scoring them based on binding energy, which indicates the stability of the ligand-protein complex. researchgate.net

Molecular dynamics (MD) simulations are then often employed to refine the docking results. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of the ligand-protein complex. nih.gov For example, a 100-nanosecond MD study can be used to examine the stability of a potent isoxazole derivative when complexed with target bacterial proteins, confirming the stability of the interactions predicted by docking. nih.gov These simulations help in understanding changes in the protein's backbone and the ligand's position after binding. nih.gov

Table 1: Example of Molecular Docking Results for Isoxazole Derivatives

Compound SeriesTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Phenyl-isoxazole-carboxamidesCOX-2 Enzyme-8.5 to -11.2Arg513, Tyr385, Ser530
Benzene-tethered IsoxazolesDNA Ligase (PDB: 3PN1)-7.9 to -9.1Asp48, Gly118, Lys201
Benzene-tethered IsoxazolesTopoisomerase (PDB: 3TTZ)-8.2 to -8.8Glu101, Arg136, Thr184

Note: This table is illustrative, based on findings for various isoxazole derivatives to demonstrate the type of data generated from molecular docking studies.

Computational chemistry, particularly Density Functional Theory (DFT), is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For isoxazole derivatives, DFT studies are employed to optimize geometrical structures and calculate key structural and electronic parameters. nih.govnih.gov This analysis helps researchers understand the influence of different chemical substitutions on the molecule's reactivity. nih.gov

DFT calculations can rationalize reaction mechanisms and predict the stability of different tautomers—isomers that differ only in the position of a proton and a double bond. researchgate.net The isoxazole ring system can exist in different tautomeric forms, and DFT helps in determining the most stable form under various conditions, which is crucial for understanding its biological activity. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Parameters Calculated Using DFT for Isoxazole Derivatives

ParameterSignificanceExample Application
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Predicting the most reactive sites on the isoxazole ring. nih.gov
Optimized GeometryProvides the most stable 3D structure of the molecule.Understanding steric and electronic effects of substituents. nih.gov
Hirshfeld ChargesDescribes the electron distribution across the molecule.Rationalizing the regioselectivity of cycloaddition reactions. researchgate.net
Tautomeric Energy ProfileDetermines the relative stability of different isomers.Identifying the predominant tautomeric form for biological interaction. researchgate.net

Note: This table provides examples of how DFT is applied in the study of isoxazole compounds.

In Vitro Experimental Assays

Following computational predictions, in vitro assays are essential for empirical validation and measurement of a compound's biological effects in a controlled laboratory setting.

Cell-based assays are fundamental for evaluating the biological activity of a compound on living cells. Cytotoxicity assays measure the degree to which a compound is toxic to cells. Common methods include the MTT and MTS assays, which assess cell viability by measuring mitochondrial metabolic activity. nih.govnih.gov Such assays have been used to evaluate the cytotoxicity of isoxazole derivatives on various cell lines, including normal human fibroblasts and cancer cell lines like A549 (lung cancer) and VERO-E6. nih.govnih.govmdpi.com The results are typically reported as the CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration), providing a quantitative measure of a compound's potential toxicity or therapeutic window. nih.govnih.gov

Beyond cytotoxicity, these assays are adapted to measure specific pharmacological effects. For instance, the antiviral activity of isoxazole inhibitors against influenza A virus has been tested using plaque assays in Madin-Darby Canine Kidney (MDCK) cells. nih.gov Similarly, the antiproliferative effects of isoxazole derivatives against cancer cell lines are quantified to determine their potential as anticancer agents. nih.govnih.gov

Table 3: Illustrative Data from Cell-Based Assays for Isoxazole Derivatives

Compound ClassCell LineAssay TypeMeasured EndpointExample Result (IC50/CC50)
Isoxazole-carboxamidesLX-2 (Hepatic Cell Line)MTS AssayCytotoxicity> 100 µM nih.gov
Sulphonamide-tethered IsatinsVERO-E6 (Kidney Epithelial)MTT AssayCytotoxicity (CC50)564.74 µg/mL nih.gov
Amino-isoxazolesHuman FibroblastsNormative Cytotoxicity AssayCytotoxicityLow to Moderate mdpi.com
Isoxazole-containing compoundsMDCK (Kidney Epithelial)Plaque AssayAntiviral Activity (IC50)5-20 µM nih.gov

Note: This table is a representative compilation of findings for different isoxazole compounds to illustrate the application of cell-based assays.

Enzyme inhibition assays are biochemical tests that measure the ability of a compound to block the activity of a specific enzyme. These assays are critical for identifying the molecular target of a drug and understanding its mechanism of action. For isoxazole derivatives, various enzyme inhibition assays have been employed. For example, an in vitro COX inhibition assay kit was used to determine the IC50 values of isoxazole compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.gov

In the context of infectious diseases, a Fluorescence Resonance Energy Transfer (FRET) assay has been used to screen for inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov For antibacterial research, the activity of isoxazole derivatives has been tested against enzymes like bacterial serine acetyltransferase using spectrophotometric assays that monitor the reaction's product formation over time. nih.gov

For antiviral applications, it is often crucial to determine if a compound can block a virus from entering host cells. Cell entry inhibition assays are designed specifically for this purpose. A common method is the development of a high-throughput screening (HTS) assay using cells engineered to express viral entry receptors. mcmaster.ca For instance, to identify inhibitors of SARS-CoV entry, a cell-based assay can be established to screen for compounds that prevent the virus from infecting host cells. mcmaster.ca

Another relevant technique is the plaque reduction neutralization test (PRNT) or plaque assay, which quantifies the reduction in viral plaques (areas of cell death) in the presence of an inhibitor. nih.gov This method was used to assess the antiviral potency of isoxazole-containing compounds against the influenza virus, directly measuring their ability to prevent viral infection and spread among cells. nih.gov These assays are vital for confirming the mechanism of action for antiviral candidates that are predicted to target the viral entry process.

Spectrophotometric and Spectroscopic Methods (e.g., NADH Consumption Assays)

Spectrophotometric methods are fundamental in biochemical research for investigating the effect of compounds on enzymatic activities. One such widely used method is the NADH consumption assay, which is particularly relevant for studying enzymes that utilize Nicotinamide Adenine Dinucleotide (NADH) as a cofactor. nih.govresearchgate.net These assays are based on the distinct light absorption properties of the reduced form (NADH) and the oxidized form (NAD⁺) of the cofactor.

NADH exhibits a characteristic strong absorbance of light at a wavelength of 340 nm, while NAD⁺ does not. researchgate.net When an NADH-dependent enzyme is active, it catalyzes a reaction that converts NADH to NAD⁺, leading to a decrease in absorbance at 340 nm. By monitoring this change over time with a spectrophotometer, researchers can determine the rate of the enzymatic reaction.

The introduction of a compound like Isoxazol-4-ylmethanamine (B69850) hydrochloride into this system allows for the investigation of its potential inhibitory or activating effects on the enzyme.

Inhibition: If the compound inhibits the enzyme, the rate of NADH consumption will decrease, resulting in a slower decline in absorbance at 340 nm compared to the control reaction.

Activation: Conversely, if the compound activates the enzyme, NADH will be consumed more rapidly, leading to a faster drop in absorbance.

This technique provides a robust and continuous assay format to screen and characterize the biochemical activity of isoxazole-containing compounds on a wide range of NADH/NADPH-dependent enzymes, which are crucial in cellular metabolism and redox signaling. nih.govresearchgate.netnih.gov

Table 1: Principles of NADH Consumption Assay

Parameter Description
Analyte Rate of NADH oxidation to NAD⁺
Principle Measurement of the decrease in absorbance at 340 nm, specific to NADH.
Instrumentation UV-Visible Spectrophotometer
Application Determining enzyme kinetics and assessing the inhibitory or activating effect of compounds on NADH-dependent enzymes.

| Information Gained | Enzyme activity rates, IC₅₀ values for inhibitors, mechanism of action. |

Electrochemical Studies for Biological Interactions (e.g., Compound-DNA Interactions via Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), offer a highly sensitive approach for probing the interactions between small molecules and biological macromolecules like deoxyribonucleic acid (DNA). nih.govresearchgate.net This technique is valuable for predicting and evaluating how a compound such as an isoxazole derivative might bind to DNA, which is a primary target for many therapeutic agents. nih.gov

In a typical CV experiment, a linearly changing potential is applied to an electrode, and the resulting current is measured. nih.gov If the compound being studied is electroactive (i.e., can be oxidized or reduced), it will produce a characteristic peak in the voltammogram. When DNA is added to the solution, changes in this peak can signify an interaction:

Decrease in Peak Current: The binding of the compound to the large, slow-diffusing DNA molecule reduces its effective diffusion coefficient, causing a decrease in the peak current. nih.gov

Shift in Peak Potential: A shift in the potential of the redox peak can indicate the mode of interaction. For instance, intercalation (insertion of the compound between DNA base pairs) often leads to a positive shift in the anodic peak potential. nih.gov

By systematically varying the concentration of DNA, researchers can determine key parameters of the interaction. researchgate.net Detailed mechanistic studies, including CV analysis, have been instrumental in the development and understanding of isoxazole compounds. nih.govrsc.org

Table 2: Information Derived from Cyclic Voltammetry for Compound-DNA Interaction Studies

Observation Interpretation
Decrease in peak current Formation of a compound-DNA adduct with a lower diffusion coefficient. nih.gov
Shift in peak potential Indicates the mode of binding (e.g., intercalation, electrostatic, groove binding). nih.govresearchgate.net
No significant change Suggests a lack of direct electronic interaction with DNA.

Analytical and Characterization Techniques in Research

The definitive characterization and analysis of Isoxazol-4-ylmethanamine hydrochloride require a combination of powerful analytical techniques to confirm its identity, purity, and structure.

Chromatography-Mass Spectrometry (e.g., UHPLC-MS/MS, HPLC-UV/FLD) for Derivatized Compounds

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, detection, and quantification of chemical compounds in various samples. For small, polar molecules like this compound, which may exhibit poor retention on standard reversed-phase chromatography columns and low ionization efficiency in mass spectrometry, chemical derivatization is a common strategy. nih.gov

Derivatization involves reacting the analyte with a reagent to attach a new functional group, thereby altering its physicochemical properties. mdpi.comnih.gov This can enhance chromatographic retention, improve ionization efficiency for mass spectrometry, and introduce a UV-absorbing or fluorescent tag for detector-specific analysis. nih.govnih.gov

UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique offers exceptional sensitivity and selectivity. After chromatographic separation via UHPLC, the derivatized compound is ionized (often by electrospray ionization, ESI) and enters the mass spectrometer. Tandem MS (MS/MS) allows for the selection of the derivatized parent ion, its fragmentation, and the detection of specific fragment ions, providing a highly confident identification and quantification. mdpi.comresearchgate.net Derivatization reagents are chosen to improve retention and provide favorable fragmentation patterns. nih.gov

HPLC-UV/FLD (High-Performance Liquid Chromatography with UV-Visible/Fluorescence Detection): This method is a robust alternative, particularly when a suitable derivatizing agent that imparts strong UV absorbance or fluorescence is used. nih.govresearchgate.net HPLC separates the derivatized compound, which is then detected by its ability to absorb UV-visible light or to fluoresce at a specific wavelength. nih.govresearchgate.net While generally less selective than MS/MS, it is a widely accessible and reliable technique for quantification. nih.govnih.gov

Table 3: Comparison of Chromatographic Techniques for Derivatized Compounds

Technique Principle Advantages Common Application
UHPLC-MS/MS Separation by UHPLC, followed by detection based on mass-to-charge ratio of parent and fragment ions. mdpi.com High sensitivity, high selectivity, structural information from fragmentation. Trace-level quantification in complex biological matrices, metabolite identification. nih.govresearchgate.net

| HPLC-UV/FLD | Separation by HPLC, followed by detection based on UV absorbance or fluorescence emission. nih.gov | Robust, cost-effective, good linearity, widely available. researchgate.net | Routine quality control, quantification in less complex samples, analysis of fluorescently-tagged compounds. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of its structure. hyphadiscovery.comnih.gov For this compound, a suite of NMR experiments would be employed to confirm its constitution.

¹H NMR: Identifies the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

NMR provides unambiguous structural confirmation, which is essential for distinguishing between isomers and verifying the successful synthesis of the target compound. hyphadiscovery.com

Table 4: Key NMR Experiments for Structural Elucidation

Experiment Information Provided
¹H NMR Proton chemical shifts, integration (proton count), and coupling constants (connectivity).
¹³C NMR Number and chemical environment of unique carbon atoms.
DEPT Distinguishes between CH, CH₂, and CH₃ groups. nih.gov
COSY Reveals proton-proton (¹H-¹H) spin-coupling networks. nih.gov
HSQC/HMQC Correlates protons to their directly attached carbons (¹J_CH). nih.gov

| HMBC | Shows long-range correlations between protons and carbons (²J_CH, ³J_CH), key for establishing the molecular skeleton. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and straightforward analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features:

N-H stretching from the primary amine hydrochloride salt (R-NH₃⁺) would appear as a broad band in the 2800-3200 cm⁻¹ region.

C-H stretching from the isoxazole ring and the methylene (B1212753) (-CH₂-) group would be observed around 2900-3100 cm⁻¹.

C=N and C=C stretching from the isoxazole ring would produce characteristic peaks in the 1400-1650 cm⁻¹ region. researchgate.net

C-O stretching within the isoxazole ring would also have a characteristic absorption band.

IR spectroscopy serves as a quick quality control check to verify the presence of expected functional groups and confirm the identity of the synthesized compound. researchgate.net

Table 5: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
R-NH₃⁺ (amine salt) N-H Stretch 2800 - 3200 (broad)
R-NH₃⁺ (amine salt) N-H Bend ~1500 - 1600
C-H (sp² on ring) C-H Stretch 3000 - 3100
C-H (sp³ on CH₂) C-H Stretch 2850 - 2960
Isoxazole Ring C=N / C=C Stretch 1400 - 1650

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides an unambiguous determination of the molecular structure, including exact bond lengths, bond angles, and torsional angles. researchgate.net It also reveals how the molecules are packed together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. nih.gov

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the structure can be determined.

The data obtained are definitive and serve as the ultimate proof of structure. mdpi.com It can confirm the connectivity, stereochemistry, and conformation of the molecule in the solid state, providing a foundational dataset for computational modeling and structure-activity relationship studies. mdpi.com

Table 6: Parameters Obtained from Single Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). mdpi.com
Space Group The symmetry elements present in the crystal lattice. mdpi.com
Atomic Coordinates The precise x, y, and z position of every atom in the asymmetric unit. researchgate.net
Bond Lengths & Angles Exact measurements of the distances between bonded atoms and the angles between bonds. researchgate.net
Torsional Angles Describes the conformation of the molecule.

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, π–π stacking, and other non-covalent interactions within the crystal packing. nih.gov |

Vii. Translational Research and Future Perspectives

Isoxazol-4-ylmethanamine (B69850) Hydrochloride in Drug Discovery Pipelines

The isoxazole (B147169) scaffold, the foundational structure of Isoxazol-4-ylmethanamine hydrochloride, is a privileged pharmacophore in drug discovery, recognized for its wide range of biological activities and presence in numerous clinically approved drugs. researchgate.netresearchgate.netsymc.edu.cn Its derivatives are attractive candidates for drug development pipelines due to their demonstrated efficacy against a spectrum of diseases, including infections, cancer, and inflammatory conditions. researchgate.netnih.gov The structural versatility of the isoxazole ring allows for extensive modifications, which can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity. researchgate.netnih.gov

The significance of the isoxazole moiety is underscored by its incorporation into a variety of commercially available therapeutic agents. These drugs target a wide array of clinical disorders, from bacterial infections to neurological conditions and rheumatic diseases. researchgate.netrsc.org The success of these established drugs provides a strong rationale for the continued exploration of new isoxazole derivatives, such as this compound, as potential lead compounds for new therapeutic agents.

Table 1: Examples of Clinically Used Drugs Containing the Isoxazole Scaffold

Drug Name Therapeutic Class Primary Use
Sulfamethoxazole (B1682508) Antibiotic Treatment of bacterial infections, often in combination with trimethoprim. researchgate.net
Cloxacillin Antibiotic β-lactamase resistant antibiotic for treating bacterial infections. researchgate.net
Dicloxacillin Antibiotic β-lactamase resistant antibiotic, similar to cloxacillin. researchgate.net
Flucloxacillin Antibiotic β-lactamase resistant antibiotic used for infections caused by susceptible Gram-positive bacteria. researchgate.net
Valdecoxib Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) for treating arthritis. researchgate.net
Leflunomide Antirheumatic Disease-modifying antirheumatic drug (DMARD) used for rheumatoid arthritis. researchgate.net
Zonisamide Anticonvulsant Used in the treatment of epilepsy. researchgate.net
Isocarboxazid Antidepressant Monoamine oxidase inhibitor used for depression. researchgate.net

| Risperidone (B510) | Antipsychotic | Used to treat schizophrenia and bipolar disorder. nih.gov |

Development of Multi-targeted Therapies based on Isoxazole Scaffolds

The complexity of diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways, has spurred the development of multi-targeted therapies. rsc.orgresearchgate.net The isoxazole scaffold is emerging as a valuable framework in this strategy, allowing for the design of single molecules capable of interacting with several biological targets simultaneously. rsc.orgresearchgate.netbohrium.com This approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

Researchers are actively exploring isoxazole derivatives for their potential to treat multifactorial diseases. rsc.orgresearchgate.net For instance, in the context of neurodegenerative disorders like Alzheimer's disease, strategies include creating hybrid compounds that combine acetylcholinesterase inhibitors with moieties having neuroprotective effects. bohrium.com The goal is to develop ligands that exhibit dual-binding properties and multifunctional activities. bohrium.com The adaptability of the isoxazole ring makes it an ideal linker or core component in such multi-target-directed ligand design. rsc.orgresearchgate.net This trend highlights the potential of isoxazole-based compounds to form the basis of next-generation treatments for complex diseases. rsc.orgresearchgate.netresearcher.life

Personalized Medicine Approaches and Isoxazole Derivatives

Personalized medicine, which tailors therapeutic strategies to the individual characteristics of each patient, is a rapidly advancing field. nih.govnih.gov This approach often relies on pharmacogenomics, where a patient's genetic profile is used to predict their response to a particular drug. ejcmpr.com Emerging trends in drug discovery point toward integrating personalized medicine concepts with the development of isoxazole-based therapies. rsc.orgresearchgate.net

The development of personalized treatments can involve screening libraries of compounds against patient-derived cells to identify effective therapies with higher efficacy and lower toxicity. nih.gov Given the vast chemical space occupied by isoxazole derivatives, they represent a rich source of candidates for such personalized screening campaigns. researchgate.netnih.gov Advances in genomics and high-throughput screening are enabling researchers to connect genetic mutations to drug responses, paving the way for the development of isoxazole-based drugs targeted at specific patient populations or disease subtypes. nih.gov As our understanding of the molecular basis of disease grows, isoxazole derivatives may be designed to be maximally effective in individuals with a specific genetic makeup, representing a new frontier in precision medicine. rsc.orgnih.govejcmpr.com

Integration with Natural Product Chemistry (Hybridization Strategies)

Natural products are a historically rich source of drug discovery, offering significant structural diversity and biological activity. symc.edu.cnmdpi.com However, natural compounds can sometimes have limitations, such as low pharmacological activity or unfavorable side effects. mdpi.com A powerful strategy in modern medicinal chemistry is the creation of hybrid molecules that combine the pharmacologically active scaffold of a synthetic compound, like isoxazole, with a natural product motif. symc.edu.cnmdpi.comdntb.gov.ua This approach aims to create novel entities with enhanced potency, selectivity, and improved drug-like properties. nih.govmdpi.com

The isoxazole ring is a popular component in this hybridization strategy due to its versatile chemistry and broad biological activity. symc.edu.cnmdpi.com Scientists have successfully synthesized numerous isoxazole-natural product hybrids with promising therapeutic potential in areas like cancer, infectious diseases, and inflammation. symc.edu.cnmdpi.com For example, combining the isoxazole moiety with natural compounds such as curcumin, betulin, or various terpenes has yielded derivatives with significant cytotoxic activity against cancer cell lines. mdpi.comdntb.gov.ua

Table 2: Examples of Isoxazole-Natural Product Hybrids and Their Activities

Natural Product Origin Hybrid Structure Focus Reported Biological Activity Reference(s)
Andrographolide (B1667393) Isoxazoline (B3343090) derivatives at the C-14 position. Significant cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. mdpi.com
Betulin Isoxazole ring joined to the triterpene scaffold. Cytotoxic activity against various human cancer cell lines (e.g., A549, HCT 116). mdpi.com
Cinnamic Acid Cinnamamide-linked isoxazole derivatives. Potent anti-tumor activity against cell lines like HCT116, A549, and HeLa. symc.edu.cn

| Coumarin | Hybridization of coumarin, isoxazole, and pyridine (B92270) groups. | Potent inhibition of lipoxygenase (LOX), an enzyme implicated in inflammation. | dntb.gov.ua |

Prospects for Addressing Unmet Medical Needs

The isoxazole scaffold continues to be a focal point of research for its potential to address significant unmet medical needs. rsc.orgresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive for tackling diseases with limited or ineffective treatment options. researchgate.netresearchgate.netnih.gov

One of the most pressing global health challenges is antimicrobial resistance. The proven efficacy of isoxazole-containing antibiotics like sulfamethoxazole and the β-lactamase-resistant penicillins provides a strong foundation for developing new antibacterial and antifungal agents based on this scaffold. researchgate.net In oncology, isoxazole derivatives are being explored as novel anticancer agents. researchgate.netmdpi.com Furthermore, in the realm of rare diseases, recent studies have shown that novel isoxazole derivatives can act as potent inducers of fetal hemoglobin, offering a potential therapeutic strategy for patients with β-thalassemia. mdpi.com The continued exploration of functionalized isoxazoles, driven by advances in synthetic chemistry, holds considerable promise for delivering new therapies for a range of challenging diseases. rsc.orgresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key parameters to optimize during the synthesis of Isoxazol-4-ylmethanamine hydrochloride to ensure high yield and purity?

  • Methodological Answer: Synthesis requires strict control of reaction conditions, including temperature (typically 50–80°C), pH (adjusted via acid/base catalysis), and reaction time (monitored via thin-layer chromatography, TLC) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer: Follow GHS guidelines for hazardous chemicals: use fume hoods, wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from heat and moisture. Safety protocols are detailed in SDS documents .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer:

  • TLC: Monitor reaction progress using silica gel plates and UV visualization.
  • NMR: Assign proton environments (e.g., isoxazole ring protons at δ 6.5–8.5 ppm) and carbon signals.
  • IR Spectroscopy: Identify functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}).
    Cross-validate results with reference spectra from databases like PubChem .

Q. How can structural analogs of this compound be identified for comparative studies?

  • Methodological Answer: Use PubChem’s similarity search (threshold >0.90) or computational tools (e.g., ChemAxon) to identify analogs. Compare substituent effects on bioactivity, such as replacing the isoxazole ring with oxazole or thiazole moieties. Validate analogs via docking studies or SAR analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound derivatives be elucidated?

  • Methodological Answer: Employ kinetic studies (e.g., rate determination via HPLC) and isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track bond formation/cleavage. Computational modeling (DFT or MD simulations) predicts transition states and intermediates. Cross-reference experimental data with mechanistic hypotheses from patent literature .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerism. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity. For ambiguous cases, synthesize derivatives (e.g., acetylation of the amine) to simplify spectra .

Q. How can purity be optimized for this compound in multi-step syntheses?

  • Methodological Answer: Implement orthogonal purification steps:

  • Step 1: Remove polar impurities via aqueous extraction.
  • Step 2: Chromatographic separation (e.g., reverse-phase HPLC).
  • Step 3: Recrystallize in ethanol/water mixtures.
    Monitor purity via melting point analysis and HPLC (>98% purity threshold) .

Q. What methodologies assess the bioactivity of this compound in neuroprotective or antimicrobial studies?

  • Methodological Answer:

  • In vitro assays: Measure IC50_{50} values in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress.
  • Antimicrobial screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Target validation: Perform competitive binding assays (e.g., SPR) to identify protein interactions. Correlate results with molecular docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.